molecular formula C22H24O5 B12384132 6-(3-Ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one

6-(3-Ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one

Cat. No.: B12384132
M. Wt: 368.4 g/mol
InChI Key: ATJZZFGWYRTNFA-UHFFFAOYSA-N
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Description

6-(3-Ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes multiple hydroxyl groups and a chromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 3-ethylpent-2-enal.

    Condensation Reaction: The initial step involves a condensation reaction between 2-hydroxyacetophenone and 3-ethylpent-2-enal in the presence of a base, such as sodium hydroxide, to form an intermediate chalcone.

    Cyclization: The chalcone undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the chromenone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

6-(3-Ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride to convert the chromenone core to a dihydrochromenone.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrochromenone derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

6-(3-Ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one has several scientific research applications:

    Chemistry: Used as a model compound for studying flavonoid synthesis and reactivity.

    Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.

    Medicine: Explored for its anti-inflammatory and anticancer activities, particularly in inhibiting the growth of cancer cells.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits strong anti-inflammatory and neuroprotective activities.

Uniqueness

6-(3-Ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one is unique due to its specific structural features, such as the presence of the 3-ethylpent-2-enyl group and the combination of hydroxyl groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H24O5

Molecular Weight

368.4 g/mol

IUPAC Name

6-(3-ethylpent-2-enyl)-5,7-dihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C22H24O5/c1-3-13(4-2)9-10-15-17(24)11-20-21(22(15)26)18(25)12-19(27-20)14-7-5-6-8-16(14)23/h5-9,11,19,23-24,26H,3-4,10,12H2,1-2H3

InChI Key

ATJZZFGWYRTNFA-UHFFFAOYSA-N

Canonical SMILES

CCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3O)O)CC

Origin of Product

United States

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